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Methyl-2-(cyclohexylsulphonyl)benzoate

Cat. No.: B15090398
CAS No.: 861113-49-7
M. Wt: 282.36 g/mol
InChI Key: FUAMFXZQNPFPNX-UHFFFAOYSA-N
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Description

Significance of Sulfonyl-Containing Organic Compounds within Chemical Synthesis and Biological Systems

The incorporation of a sulfonyl group (R-S(=O)₂-R') into organic molecules imparts a unique set of properties that are highly sought after in both chemical synthesis and biological applications. The sulfonyl group is a strong electron-withdrawing group, which can influence the reactivity of adjacent functional groups and serve as a good leaving group in nucleophilic substitution reactions. This has made sulfonyl-containing compounds, such as sulfonate esters and sulfonamides, indispensable reagents and intermediates in the construction of complex molecular architectures. eurjchem.com

The Benzoate (B1203000) Ester Moiety as a Versatile Core Structure in Organic Chemistry

The benzoate ester moiety is a fundamental structural unit in organic chemistry, prized for its stability and the reactivity of its carbonyl group. Benzoate esters are commonly synthesized through the Fischer esterification of benzoic acid and an alcohol in the presence of an acid catalyst. mdpi.comwikipedia.org They serve as important protecting groups for alcohols and are precursors to a variety of other functional groups. The aromatic ring of the benzoate moiety can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups that can be further manipulated. wikipedia.org This versatility makes the benzoate ester a highly adaptable scaffold for the synthesis of diverse and complex molecules.

Overview of Methyl-2-(cyclohexylsulphonyl)benzoate and Related Architectures within Academic Disciplines

This compound is a specific example of a substituted benzoate ester that combines the structural features of both a sulfonyl-containing compound and a benzoate ester. While specific research on this particular molecule is not extensively documented in publicly available literature, its structure suggests potential applications in areas where the properties of both functional groups are advantageous.

The study of related architectures, where different sulfonyl groups are attached to the benzoate ring, provides valuable insights into the structure-activity relationships of this class of compounds. For instance, compounds like Methyl 2-(aminosulfonyl)benzoate and Methyl 2-[(chlorosulfonyl)methyl]benzoate have been synthesized and characterized, serving as important intermediates in medicinal chemistry and materials science. nih.govnih.gov The investigation of these and other related sulfonyl-substituted benzoates continues to be an active area of academic and industrial research, with the aim of discovering new molecules with novel properties and applications.

Interactive Data Tables of Related Sulfonyl-Substituted Benzoate Esters

To provide a comparative context for this compound, the following tables detail the chemical properties of structurally related compounds that have been documented in scientific literature.

Table 1: Chemical Identification of Related Sulfonyl-Substituted Benzoate Esters

Compound NameCAS NumberMolecular Formula
Methyl 2-(aminosulfonyl)benzoate57683-71-3C₈H₉NO₄S
Methyl 2-[(chlorosulfonyl)methyl]benzoate103342-27-4C₉H₉ClO₄S
Methyl 2-methoxy-5-(methylsulfonyl)benzoate63484-12-8C₁₀H₁₂O₅S

Table 2: Physicochemical Properties of Related Sulfonyl-Substituted Benzoate Esters

Compound NameMolecular Weight ( g/mol )Form
Methyl 2-(aminosulfonyl)benzoate215.23Solid
Methyl 2-[(chlorosulfonyl)methyl]benzoate248.68Not specified
Methyl 2-methoxy-5-(methylsulfonyl)benzoate244.26Powder

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O4S B15090398 Methyl-2-(cyclohexylsulphonyl)benzoate CAS No. 861113-49-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

861113-49-7

Molecular Formula

C14H18O4S

Molecular Weight

282.36 g/mol

IUPAC Name

methyl 2-cyclohexylsulfonylbenzoate

InChI

InChI=1S/C14H18O4S/c1-18-14(15)12-9-5-6-10-13(12)19(16,17)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3

InChI Key

FUAMFXZQNPFPNX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)C2CCCCC2

Origin of Product

United States

Elucidation of Reaction Mechanisms and Complex Chemical Transformations Involving Methyl 2 Cyclohexylsulphonyl Benzoate

Mechanistic Studies of Sulfonylation Processes

The synthesis of Methyl-2-(cyclohexylsulphonyl)benzoate can be achieved through several established methods for forming aryl sulfones. The two primary mechanistic pathways are the direct sulfonylation of the aromatic ring and the oxidation of a pre-existing sulfide (B99878) linkage.

Friedel-Crafts Sulfonylation: This classic electrophilic aromatic substitution involves the reaction of methyl benzoate (B1203000) with cyclohexanesulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The mechanism proceeds through the formation of a highly electrophilic sulfonyl cation or a complex between the sulfonyl chloride and the Lewis acid. This electrophile is then attacked by the electron-rich π-system of the methyl benzoate ring. The ester group is a deactivating, meta-directing group in electrophilic aromatic substitution. However, the reaction can be forced to yield the ortho-substituted product under certain conditions, albeit often with lower yields compared to the meta isomer. The reaction is typically reversible, and the use of fuming sulfuric acid can lead to the formation of benzenesulfonic acid. chemistrysteps.comlibretexts.org

Oxidation of Methyl 2-(cyclohexylthio)benzoate: A more common and often higher-yielding method involves the oxidation of the corresponding sulfide, Methyl 2-(cyclohexylthio)benzoate. This precursor can be synthesized via nucleophilic aromatic substitution. The subsequent oxidation of the sulfide to the sulfone can be achieved with a variety of oxidizing agents. organic-chemistry.org Common reagents include hydrogen peroxide, often in the presence of a catalyst, or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The mechanism involves the nucleophilic attack of the sulfur atom on the oxidant, leading to the formation of a sulfoxide (B87167) intermediate. Further oxidation of the sulfoxide yields the sulfone. organic-chemistry.org The reaction is generally selective and efficient.

Sulfonylation Method Reagents Key Mechanistic Feature Typical Conditions
Friedel-Crafts SulfonylationCyclohexanesulfonyl chloride, Lewis Acid (e.g., AlCl₃)Electrophilic aromatic substitutionAnhydrous, often at elevated temperatures
Sulfide OxidationMethyl 2-(cyclohexylthio)benzoate, Oxidizing agent (e.g., H₂O₂, m-CPBA)Nucleophilic attack of sulfur on the oxidantVaries with oxidant, often mild conditions

Reaction Pathways Involving the Ester Functionality of the Benzoate Moiety

The ester group of this compound is susceptible to nucleophilic attack at the carbonyl carbon. The most common reaction is hydrolysis, which can be catalyzed by either acid or base.

Alkaline Hydrolysis (Saponification): The saponification of this compound with a strong base, such as sodium hydroxide (B78521), proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate results in the expulsion of the methoxide (B1231860) leaving group, yielding a carboxylate salt. Protonation of the salt in a separate workup step affords the corresponding carboxylic acid, 2-(cyclohexylsulphonyl)benzoic acid. The presence of the bulky cyclohexylsulfonyl group in the ortho position can sterically hinder the approach of the nucleophile to the carbonyl carbon, potentially slowing the rate of hydrolysis compared to less hindered esters.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester can be hydrolyzed to the carboxylic acid and methanol (B129727). The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, methanol is eliminated as a leaving group, and deprotonation of the resulting carbonyl yields the carboxylic acid. The reaction is reversible and is typically driven to completion by using a large excess of water. rsc.org

Hydrolysis Type Reagents Key Intermediate Product
Alkaline (Saponification)Strong base (e.g., NaOH), WaterTetrahedral intermediateCarboxylate salt (then carboxylic acid)
Acid-CatalyzedStrong acid (e.g., H₂SO₄), WaterProtonated carbonyl, Tetrahedral intermediateCarboxylic acid and methanol

Chemical Transformations of the Cyclohexyl Moiety

The cyclohexyl ring in this compound can undergo various transformations, primarily involving radical reactions or elimination processes under specific conditions.

Radical Halogenation: The saturated cyclohexyl ring is susceptible to free radical halogenation, typically with bromine or chlorine in the presence of UV light or a radical initiator. This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. The stability of the resulting cyclohexyl radical influences the regioselectivity of the halogenation.

Elimination Reactions: Under strongly basic conditions and at elevated temperatures, elimination reactions can occur, particularly if there is a suitable leaving group on the cyclohexyl ring. For the parent compound, such reactions are less common without prior functionalization. However, derivatives of the cyclohexyl ring could be designed to undergo elimination to form cyclohexene (B86901) derivatives. The stereochemistry of elimination in cyclohexyl systems is highly dependent on the conformation of the ring, with a preference for an anti-periplanar arrangement of the hydrogen and the leaving group.

Nucleophilic and Electrophilic Aromatic Substitution Mechanisms on the Substituted Benzoate Ring

The benzene (B151609) ring of this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of both the ester and the sulfonyl groups. Conversely, the ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the electron-withdrawing groups.

Electrophilic Aromatic Substitution: Both the methoxycarbonyl (-COOCH₃) and the cyclohexylsulfonyl (-SO₂-c-C₆H₁₁) groups are deactivating and meta-directing. Therefore, electrophilic substitution, such as nitration or halogenation, will occur predominantly at the meta positions relative to these groups (positions 4 and 6). The reaction proceeds through the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The presence of two deactivating groups makes these reactions significantly slower than with benzene itself. For example, nitration would require harsh conditions, such as a mixture of concentrated nitric and sulfuric acids. aiinmr.commnstate.edu

Nucleophilic Aromatic Substitution (SₙAr): For nucleophilic aromatic substitution to occur, a good leaving group must be present on the aromatic ring. If, for instance, a halogen atom were present at the 4- or 6-position, it could be displaced by a strong nucleophile. The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing sulfonyl and ester groups, which stabilizes it. The leaving group is then expelled, and the aromaticity of the ring is restored. The ortho and para positions to the electron-withdrawing groups are activated for this type of reaction. youtube.comchemistrysteps.comlibretexts.org

Substitution Type Directing Effect of Substituents Reactivity of the Ring Key Intermediate
Electrophilic Aromatic SubstitutionMeta-directingDeactivatedSigma complex (Arenium ion)
Nucleophilic Aromatic SubstitutionOrtho, Para-directingActivated (with a leaving group)Meisenheimer complex

Radical Reactions and Their Potential Applicability to the Synthesis of Benzoate Sulfones

Radical reactions offer alternative pathways for the synthesis and modification of benzoate sulfones. These reactions often proceed under milder conditions than traditional ionic reactions and can exhibit different selectivity.

Radical-Mediated Sulfonylation: The synthesis of aryl sulfones can be achieved through radical pathways. For instance, aryl radicals, generated from aryl diazonium salts or aryl halides, can react with sources of sulfur dioxide, such as DABCO·(SO₂)₂, followed by trapping with a suitable radical acceptor. While not a direct route to this compound, these methods highlight the potential of radical chemistry in forming the aryl-sulfonyl bond.

Photochemical Reactions: The photolysis of certain sulfonyl compounds can lead to the homolytic cleavage of the carbon-sulfur bond, generating sulfonyl and carbon-centered radicals. researchgate.netcdnsciencepub.com For this compound, irradiation with UV light could potentially lead to the formation of a cyclohexylsulfonyl radical and a methyl 2-benzoate radical. These reactive intermediates could then undergo various subsequent reactions, such as hydrogen abstraction, dimerization, or reaction with other molecules in the system. The photochemical reactions of aryl benzoates can also lead to rearrangements and the formation of benzophenone (B1666685) derivatives. conicet.gov.ar

Structure Reactivity Relationship Investigations of Methyl 2 Cyclohexylsulphonyl Benzoate and Its Congeners

Conformational Analysis of the Cyclohexylsulfonyl Group and its Stereoelectronic Impact on Molecular Reactivity

The reactivity of Methyl-2-(cyclohexylsulphonyl)benzoate is intrinsically linked to the three-dimensional arrangement of its constituent atoms. The cyclohexylsulfonyl group, in particular, introduces significant conformational complexity that governs the molecule's electronic properties and, consequently, its chemical behavior. The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize angular and torsional strain. This results in two distinct substituent positions: axial and equatorial.

In the case of the cyclohexylsulfonyl moiety, the bulky sulfonylbenzoate group is expected to preferentially occupy the equatorial position to alleviate steric strain arising from 1,3-diaxial interactions. This conformational preference is not merely a matter of physical space; it has profound stereoelectronic consequences. spcmc.ac.inpharmacy180.com Stereoelectronic effects are orbital interactions that dictate the stability and reactivity of a molecule based on its specific geometric arrangement. pharmacy180.comresearchgate.net

When the cyclohexylsulfonyl group is in the equatorial position, the orientation of the C-S bond and the S=O bonds influences the electronic environment of the entire molecule. Hyperconjugation, the interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital or pi-orbital, plays a crucial role. nih.gov For instance, interactions between the C-H or C-C sigma bonds of the cyclohexane ring and the antibonding (σ*) orbitals of the sulfonyl group can affect the electron density at the sulfur atom and, by extension, the attached aromatic ring. nih.govnih.gov The specific alignment of these orbitals, dictated by the chair conformation, is a key determinant of the molecule's ground-state stability and its pathway in chemical reactions. Many chemical reactions require a precise spatial relationship between reacting groups for efficient orbital overlap, and the conformational rigidity imposed by the cyclohexyl group can either facilitate or hinder these required geometries. pharmacy180.com

Electronic Effects of the Sulfonyl and Ester Groups on the Reactivity of the Aromatic System

The reactivity of the benzene (B151609) ring in this compound is heavily influenced by the electronic properties of its two substituents: the methyl ester (-COOCH₃) group and the cyclohexylsulfonyl (-SO₂-cyclohexyl) group. Both of these groups are classified as electron-withdrawing groups (EWGs), which significantly reduce the electron density of the aromatic ring. msu.edustudymind.co.uk This deactivation makes the ring less susceptible to electrophilic aromatic substitution (EAS) compared to unsubstituted benzene. libretexts.org

The electron-withdrawing nature of these substituents stems from two primary electronic effects:

Inductive Effect (-I): Both the sulfonyl and ester groups contain highly electronegative oxygen atoms. These atoms pull electron density away from the aromatic ring through the sigma bond framework. The sulfur atom in the sulfonyl group, being bonded to two oxygens, carries a significant partial positive charge, enhancing its inductive withdrawal. researchgate.netquora.com

Resonance Effect (-M or -R): Both groups can also withdraw electron density through resonance, or delocalization of pi-electrons. The pi-systems of the carbonyl (C=O) in the ester and the sulfonyl (S=O) groups can overlap with the pi-system of the benzene ring. This delocalization pulls electron density out of the ring, creating partial positive charges, particularly at the ortho and para positions. libretexts.orgquora.com

As a result of these combined effects, the aromatic ring is strongly deactivated. Furthermore, because the ortho and para positions are rendered particularly electron-deficient, electrophilic attack is directed primarily to the meta position (relative to each substituent). libretexts.orglibretexts.org In this compound, the substituents are ortho to each other, creating a complex pattern of deactivation. Any incoming electrophile would be directed by both groups to the positions meta to them (C4 and C6 relative to the ester, and C3 and C5 relative to the sulfonyl group), leading to a specific regiochemical outcome.

Table 1: Electronic Effects of Substituents on Benzene Ring

Substituent GroupInductive EffectResonance EffectOverall Effect on RingDirecting Influence (for EAS)
-COOCH₃ (Ester)-I (Withdrawing)-M (Withdrawing)DeactivatingMeta
-SO₂R (Sulfonyl)-I (Strongly Withdrawing)-M (Withdrawing)Strongly DeactivatingMeta

Steric Hindrance and its Influence on Reaction Regio- and Stereoselectivity

Steric hindrance refers to the slowing of chemical reactions due to the physical bulk of substituents. libretexts.org In this compound, the large cyclohexylsulfonyl group positioned ortho to the methyl ester group creates a sterically crowded environment on one side of the aromatic ring. This steric bulk has a critical influence on the regioselectivity and stereoselectivity of reactions involving the molecule.

Regioselectivity: The term regioselectivity describes the preference for one direction of bond making or breaking over other possible directions. masterorganicchemistry.com In electrophilic aromatic substitution reactions, while the electronic effects of the sulfonyl and ester groups direct incoming electrophiles to the meta positions, steric hindrance further refines this outcome. The bulky cyclohexylsulfonyl group will physically obstruct the approach of a reagent to the adjacent C3 position. Consequently, electrophilic attack is more likely to occur at the less hindered C5 position. Similarly, reactions involving the ester group, such as saponification, will be slower compared to an unhindered methyl benzoate (B1203000) due to the neighboring bulky group impeding access to the carbonyl carbon. chegg.comstackexchange.com

Stereoselectivity: Stereoselectivity is the preferential formation of one stereoisomer over another. The chiral environment created by the specific conformation of the cyclohexylsulfonyl group can influence the outcome of reactions occurring at the sulfonyl center or the ester group. For example, if a reaction creates a new chiral center, the bulky cyclohexyl group can block one face of the reacting center, forcing the incoming reagent to approach from the less hindered side. This can lead to a high degree of diastereoselectivity. The presence of a bulky substituent has been shown to be a key factor in achieving high stereoselectivity in various reactions involving sulfinyl compounds and other chiral auxiliaries. nih.govmdpi.comacs.org

Table 2: Predicted Influence of Steric Hindrance on Reactivity

Reaction TypeTarget SitePredicted Influence of Cyclohexylsulfonyl GroupExpected Outcome
Electrophilic Aromatic SubstitutionAromatic Ring (C3 vs. C5)Hinders approach to C3 positionPreferential substitution at C5 (Regioselectivity)
Nucleophilic Acyl SubstitutionEster CarbonylHinders nucleophilic attackDecreased reaction rate
Addition to S=O bondSulfonyl SulfurBlocks one face of the sulfur centerPreferential formation of one diastereomer (Stereoselectivity)

Quantitative Structure-Reactivity Relationship (QSRR) Studies Applied to Benzoate Sulfone Systems

Quantitative Structure-Reactivity Relationship (QSRR) is a computational modeling approach that aims to establish a statistically significant correlation between the chemical structure of a series of compounds and their reactivity. These models are expressed as mathematical equations that relate numerical descriptors of the molecules (representing their structural, electronic, or steric properties) to an experimental measure of their reactivity, such as a reaction rate constant.

For a series of congeners of this compound, a QSRR study could provide profound insights into how specific structural modifications impact reactivity. Such a study would typically involve the following steps:

Data Set Generation: Synthesizing a series of related compounds where systematic changes are made. For example, substituents on the aromatic ring could be varied (e.g., -H, -CH₃, -Cl, -NO₂) or the alkyl group on the sulfonyl moiety could be changed (e.g., methyl, ethyl, isopropyl, cyclohexyl).

Reactivity Measurement: Quantifying the reactivity of each compound in a specific reaction, for instance, measuring the rate constant (k) for alkaline hydrolysis (saponification) of the ester group.

Descriptor Calculation: Using computational chemistry software to calculate a wide range of molecular descriptors for each compound. These can be categorized as:

Electronic Descriptors: Hammett constants (σ), dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric Descriptors: Molar refractivity (MR), Taft steric parameters (Es), van der Waals volume.

Topological Descriptors: Molecular connectivity indices, Wiener index.

Hydrophobic Descriptors: LogP (octanol-water partition coefficient).

Model Development: Employing statistical methods, such as multiple linear regression (MLR), to develop a mathematical equation that best correlates the calculated descriptors with the measured reactivity.

A hypothetical QSRR equation for the saponification of a series of benzoate sulfones might look like:

log(k) = c₀ + c₁σ + c₂Es + c₃logP

Where 'c' represents coefficients determined by the regression analysis. A positive coefficient for the Hammett constant (σ) would indicate that electron-withdrawing groups accelerate the reaction, which is expected for saponification. A negative coefficient for the steric parameter (Es) would quantify the degree to which bulky groups hinder the reaction.

Table 3: Hypothetical Data for a QSRR Study on Benzoate Sulfone Congeners

Compound (Substituent X)Reactivity (log k)Electronic Descriptor (σ)Steric Descriptor (Es)Hydrophobicity (logP)
H-2.500.000.002.10
4-CH₃-2.75-0.17-1.242.65
4-Cl-2.150.23-0.972.80
4-NO₂-1.500.78-2.521.95

Such studies are powerful tools for understanding reaction mechanisms and for predicting the reactivity of new, unsynthesized compounds within the same class.

Following a comprehensive search for scientific literature and data, it has been determined that there is no publicly available information regarding the advanced analytical methodologies for the specific chemical compound “this compound.” The search included queries for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy data specific to this molecule.

The search results consistently yielded information for related but structurally distinct compounds, such as methyl benzoate, methyl 2-hydroxybenzoate, and other benzoate derivatives. However, no experimental data or established analytical methods for this compound itself could be located.

Analytical data such as chromatographic retention times, NMR chemical shifts, mass spectral fragmentation patterns, and IR absorption frequencies are unique molecular fingerprints. Extrapolating this information from different compounds would be scientifically inaccurate and speculative.

Due to the complete absence of specific data for this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested outline. To do so would require fabricating data, which would violate the core principles of scientific accuracy. Therefore, the content for the requested sections and subsections cannot be provided.

Advanced Analytical Methodologies for the Comprehensive Characterization of Methyl 2 Cyclohexylsulphonyl Benzoate

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method would provide definitive proof of the molecular structure of Methyl-2-(cyclohexylsulphonyl)benzoate, including bond lengths, bond angles, and the conformation of the cyclohexyl and benzoate (B1203000) moieties.

To perform this analysis, a single crystal of this compound of suitable size and quality would be required. This crystal would be mounted on a goniometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern would be collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The expected data from such an analysis would be presented in a crystallographic information file (CIF) and would include the parameters detailed in the interactive table below.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterValueDescription
Chemical FormulaC₁₄H₁₈O₄SThe elemental composition of the molecule.
Formula Weight298.36 g/mol The mass of one mole of the compound.
Crystal SystemOrthorhombicA crystal system defined by three unequal axes at right angles.
Space GroupP2₁2₁2₁The symmetry group of the crystal lattice.
a (Å)10.123Unit cell dimension along the a-axis.
b (Å)12.456Unit cell dimension along the b-axis.
c (Å)15.789Unit cell dimension along the c-axis.
α (°)90Angle between the b and c axes.
β (°)90Angle between the a and c axes.
γ (°)90Angle between the a and b axes.
Volume (ų)1993.4The volume of the unit cell.
Z4The number of molecules in the unit cell.
Density (calculated)0.993 g/cm³The calculated density of the crystal.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Note: The data presented in this table is hypothetical and serves as an example of the information that would be obtained from an X-ray crystallographic analysis.

Chiral Analysis for Stereoisomeric Purity and Absolute Configuration

The structure of this compound does not inherently contain a chiral center. The cyclohexyl group is prochiral, and substitution could potentially create stereoisomers. However, in the named compound, this is not the case. If a chiral center were present, for instance through substitution on the cyclohexane (B81311) ring, chiral analysis would be essential to determine the stereoisomeric purity and the absolute configuration of the enantiomers.

Methodologies for chiral analysis typically involve chiral chromatography or spectroscopic techniques.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for separating and quantifying enantiomers. A solution of the compound would be passed through a column containing a chiral stationary phase. The differential interaction of the enantiomers with the stationary phase would lead to their separation, allowing for the determination of the enantiomeric excess (ee).

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These spectroscopic techniques measure the differential absorption of left and right circularly polarized light. The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration of a chiral molecule by comparing the experimental spectrum to that predicted by quantum chemical calculations.

Should a chiral derivative of this compound be synthesized, these methods would be critical for its complete characterization.

Computational and Theoretical Studies on Methyl 2 Cyclohexylsulphonyl Benzoate

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. tandfonline.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed picture of the molecule's dynamic behavior.

For Methyl-2-(cyclohexylsulphonyl)benzoate, MD simulations would be invaluable for:

Conformational Analysis: The cyclohexane (B81311) ring and the rotatable bonds connecting the functional groups allow for significant conformational flexibility. MD simulations can explore the potential energy surface to identify the most populated and energetically favorable conformations in different environments. oup.comacs.org

Solvent Effects: By explicitly including solvent molecules (like water or an organic solvent) in the simulation box, MD can reveal how the solvent influences the conformational preferences and dynamics of the solute molecule. This is crucial for understanding its behavior in a realistic chemical or biological setting.

Thermodynamic Properties: Advanced MD techniques can be used to calculate thermodynamic properties like free energies of solvation or the potential of mean force for specific conformational changes. tandfonline.com

Molecular Modeling and Docking Studies of Related Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). researchgate.netbenthamdirect.comijcap.in It is a cornerstone of structure-based drug design. ijcap.iningentaconnect.com

Although the specific biological targets of this compound are not defined, docking studies would be a critical step in exploring its potential as a therapeutic agent. The process would involve:

Target Identification: Identifying a potential protein target based on the activity of structurally similar compounds.

Binding Site Prediction: Analyzing the protein structure to locate potential binding pockets. iaanalysis.com

Docking Simulation: Using a docking program to place various conformations of this compound into the binding site and scoring the resulting poses based on factors like intermolecular forces (hydrogen bonds, van der Waals interactions, electrostatic interactions). iaanalysis.com

Analysis: The results would provide a predicted binding mode and an estimated binding affinity (e.g., docking score or free energy of binding), which helps prioritize compounds for experimental testing. researchgate.net

Table 2: Illustrative Molecular Docking Results for a Hypothetical Target

Disclaimer: This table is a hypothetical representation of docking results and does not correspond to actual experimental or computational data.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Predicted Interactions
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Ser530Hydrogen bond with Ser530; Pi-sulfur interaction with Tyr355
Carbonic Anhydrase II-7.2His94, Thr199, Thr200Coordination with Zn ion; Hydrogen bonds with Thr199, Thr200

Prediction of Reaction Mechanisms and Transition States through Computational Chemistry

Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions. grnjournal.us By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. rsc.org

For a molecule like this compound, computational methods could be used to investigate various potential reactions:

Hydrolysis: Calculating the energy barrier for the hydrolysis of the methyl ester group under acidic or basic conditions.

Nucleophilic Substitution: Modeling the reaction of a nucleophile at the sulfonyl group or the carbonyl carbon to predict the most likely reaction pathway.

Transition State Searching: Employing algorithms to locate the exact geometry of the transition state for a given reaction. The energy of this transition state determines the activation energy and, consequently, the reaction rate. Quantum chemical methods like DFT are commonly used for these calculations. grnjournal.us

In Silico Screening and Scaffold Hopping Approaches for Chemical Space Exploration

In silico (computer-based) techniques are essential for efficiently exploring the vast chemical space to discover new molecules with desired properties, a key process in drug discovery. nih.govlongdom.orgsciengine.com

Virtual Screening: If this compound were identified as a "hit" compound with interesting biological activity, its structure could be used as a query in a virtual screening campaign. Large chemical databases would be searched for molecules with similar shapes or chemical features (pharmacophores) to identify other potential candidates.

Scaffold Hopping: This advanced technique aims to discover structurally novel compounds that retain the same biological activity as a known active molecule. nih.gov Starting with the this compound scaffold, computational algorithms would replace its core structure with different chemical moieties while aiming to preserve the key interactions with a biological target. acs.org This approach is valuable for finding new patentable chemical series or compounds with improved properties (e.g., better solubility or lower toxicity).

Exploration of Biological and Catalytic Activity Within the Benzoate Sulfone Chemical Class

Research in Phytochemical and Agrochemical Applications

The structural motif of sulfone derivatives is of significant interest in the development of agrochemicals. Research has indicated that the incorporation of a sulfonyl group can impart a range of pesticidal activities to organic molecules, including antifungal, antibacterial, insecticidal, and herbicidal properties.

While specific studies on the phytochemical or agrochemical applications of Methyl-2-(cyclohexylsulfonyl)benzoate are not extensively documented in publicly available research, the broader class of compounds containing cyclohexylsulfonamide and methyl benzoate (B1203000) moieties has shown promise. For instance, a study on N-substituted phenyl-2-acyloxycyclohexylsulfonamides, which share the cyclohexylsulfonyl structural element, demonstrated notable fungicidal activity.

One particular compound from this study, N-(2,4,5-trichlorophenyl)-2-(2-ethoxyacetoxy) cyclohexylsulfonamide, was identified as having high fungicidal activity against Botrytis cinerea, a common plant pathogen. nih.gov The efficacy of this compound was found to be comparable to or even better than some commercial fungicides, as detailed in the table below.

Table 1: Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-(2-ethoxyacetoxy) cyclohexylsulfonamide against Botrytis cinerea

Compound EC50 (μg/mL) EC80 (μg/mL)
N-(2,4,5-trichlorophenyl)-2-(2-ethoxyacetoxy) cyclohexylsulfonamide (III-18) 4.17 17.15

Furthermore, in vivo testing on cucumber leaves showed that this compound provided better control against B. cinerea than the fungicide cyprodinil. nih.gov It also exhibited a broader fungicidal spectrum than chlorothalonil. nih.gov

Additionally, research into other methyl benzoate derivatives has revealed their potential in agrochemical applications. For example, methyl 2,3-dihydroxybenzoate, isolated from Paenibacillus elgii HOA73, has demonstrated significant antifungal activity against several important plant pathogens. nih.gov At a concentration of 50 μg/mL, this compound almost completely inhibited the growth of Botrytis cinerea and Rhizoctonia solani. nih.gov

The findings from these related compounds suggest that the benzoate sulfone scaffold, and specifically structures incorporating a cyclohexylsulfonyl group or a methyl benzoate group, represents a promising area for the discovery of new and effective agrochemicals. Further research is warranted to explore the specific activities of Methyl-2-(cyclohexylsulfonyl)benzoate in this context.

Development of Molecular Probes and Labeling Agents for Biological Systems

The unique chemical properties of sulfone derivatives have also led to their exploration in the development of molecular probes and labeling agents for biological research. While specific applications of Methyl-2-(cyclohexylsulfonyl)benzoate in this area have not been reported, related chemical structures have been successfully utilized to create fluorescent sensors and probes.

One area of research has focused on benzothiazole (B30560) sulfones, which have been used to design fluorescent sensors for the detection of reactive sulfur species, such as hydrogen polysulfides. nsf.gov The reaction of thiols with benzothiazole sulfones leads to the production of sulfinic acids, which can then react with sulfane sulfurs to generate a fluorescent signal. nsf.gov This demonstrates the potential of the sulfone group to act as a reactive site for the specific detection of biologically important molecules.

In a different approach, dipropargyl benzenesulfonamides have been employed as precursors in the synthesis of a new class of wavelength-tunable fluorophores known as bisbenzo[f]isoindolylidenes. nih.gov These novel fluorescent molecules exhibit desirable properties for biological imaging, including high photostability and strong fluorescence emission ranging from green to red light. nih.gov The versatility of this synthetic route allows for the incorporation of bioactive molecules, opening up possibilities for targeted biological studies. nih.gov

These examples highlight the utility of the broader class of aromatic sulfone derivatives in the construction of sophisticated tools for biological imaging and detection. Although direct evidence is lacking for Methyl-2-(cyclohexylsulfonyl)benzoate, its constituent parts—the benzoate and sulfone moieties—are present in molecules that have proven valuable for these applications. This suggests that with appropriate functionalization, benzoate sulfone structures could be adapted for use as molecular probes or labeling agents. Further investigation into the photophysical properties and reactivity of Methyl-2-(cyclohexylsulfonyl)benzoate and its derivatives could reveal their potential in this exciting field.

Q & A

Q. How can isotopic labeling track sulfonyl group reactivity in mechanistic studies?

  • Methodological Answer : Synthesize deuterated analogs (e.g., CD₃-labeled methyl groups) and monitor reaction kinetics via ²H NMR. For example, track sulfonate ester hydrolysis rates in D₂O to elucidate nucleophilic substitution mechanisms .

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